molecular formula C7H3BrFN B068940 5-Bromo-2-fluorobenzonitrile CAS No. 179897-89-3

5-Bromo-2-fluorobenzonitrile

Cat. No. B068940
M. Wt: 200.01 g/mol
InChI Key: GYCNHFWRPJXTSB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorobenzonitrile is a chemical compound that has been studied for various applications in organic synthesis and material science. It's a derivative of benzonitrile with bromo and fluoro substituents, which significantly influence its chemical and physical properties.

Synthesis Analysis

  • Facile Synthesis : A scalable synthesis method for 2-bromo-3-fluorobenzonitrile, a related compound, has been developed using NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through halodeboronation of various aryl boronic acids (Szumigala et al., 2004).

Molecular Structure Analysis

  • Vibrational Spectroscopy : The molecular structure of 3-bromo-5-fluorobenzonitrile, a similar compound, has been analyzed using FTIR and FT-Raman spectra. Density functional theory (DFT) was used for calculations, confirming the molecular geometry, vibrational frequencies, and other properties (Jeyavijayan et al., 2018).

Chemical Reactions and Properties

  • Reactivity with Aryl Boronic Acids : The chemical reactivity of similar compounds, like 2-bromo-3-fluorobenzonitrile, involves reactions with various aryl boronic acids, resulting in the formation of aryl bromides and chlorides (Szumigala et al., 2004).

Physical Properties Analysis

  • Optical Properties : The non-linear optical (NLO) properties of related compounds like 3-bromo-5-fluorobenzonitrile have been studied, revealing insights into their polarizability and hyperpolarizability, which are crucial for material science applications (Jeyavijayan et al., 2018).

Chemical Properties Analysis

  • Spectroscopic Investigations : Similar compounds have been investigated for their vibrational spectroscopic properties using DFT, which helps in understanding the chemical bonding and intra-molecular interactions (Jeyavijayan et al., 2018).

Scientific Research Applications

  • Synthesis Processes and Applications :

    • Szumigala et al. (2004) developed a scalable synthesis of 2-bromo-3-fluorobenzonitrile, showcasing the compound's role in the synthesis of various aryl bromides and chlorides, indicating its potential in pharmaceutical and chemical industries (Szumigala et al., 2004).
  • Advanced Synthesis Techniques :

    • A study by Gopinathan et al. (2009) describes an efficient synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which is a precursor for PET radioligand [18F]SP203. This indicates its use in radiochemistry and medical imaging (Gopinathan, Jin, & Rehder, 2009).
  • Material Science and NLO Properties :

    • Kumar and Raman (2017) investigated the NLO (Non-Linear Optical) properties of 5-Bromo-2-methoxybenzonitrile. This suggests applications in material science, particularly in the development of optical materials and devices (Kumar & Raman, 2017).
  • Spectroscopic Investigations :

    • Jeyavijayan et al. (2018) conducted vibrational spectroscopic investigations of 3-bromo-5-fluorobenzonitrile, providing insights into its molecular properties which are crucial in various chemical and pharmaceutical applications (Jeyavijayan, Gobinath, Kumar, & Viswanathan, 2018).
  • Chemical and Pharmaceutical Intermediates :

    • Research by Meng Fan-hao (2012) on the synthesis of 5-Bromo-2-isobutoxybenzonitrile as a key intermediate of Febuxostat highlights its significance in the production of pharmaceutical compounds (Meng Fan-hao, 2012).

Safety And Hazards

5-Bromo-2-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNHFWRPJXTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369276
Record name 5-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluorobenzonitrile

CAS RN

179897-89-3
Record name 5-Bromo-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179897-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
FR LU, GL LI, JW ZHENG, JJ QIU… - China Occupational …, 2016 - pesquisa.bvsalud.org
… binding ratio of 5-bromo-2-fluorobenzonitrile in the plasma of … with mass concentration of 5-bromo-2-fluorobenzonitrile at 500,5 … mass concentration of 5-bromo-2-fluorobenzonitrile in the …
Number of citations: 0 pesquisa.bvsalud.org
Z Li, YS Ding, A Gifford, JS Fowler… - Bioconjugate …, 2003 - ACS Publications
… To a solution of 5-bromo-2-fluorobenzonitrile 3 (2.5 g, 12.5 mmol) in a mixture of THF (60 mL) and hexanes (20 mL) at −110 C (ether, liquid nitrogen) was added n-BuLi (5.75 mL of 2.5 …
Number of citations: 15 pubs.acs.org
M Komiyama, H Tsuchiya, M Teramoto… - … Process Research & …, 2018 - ACS Publications
… palladium catalyst loading was reduced to as low as 0.1 mol %, with febuxostat synthesized in 89% overall yield in three steps from commercially available 5-bromo-2-fluorobenzonitrile. …
Number of citations: 13 pubs.acs.org
X Lin, J Busch-Petersen, J Deng, C Edwards, Z Zhang… - Synlett, 2008 - thieme-connect.com
… Instead, TMP-zincate methodology [7] was employed: 5-bromo-2-fluorobenzonitrile (1) was treated with LiEt 2 ZnTMP generated in situ to produce the corresponding aryldiethyl zincate, …
Number of citations: 8 www.thieme-connect.com
TH Ha, KW Kim, YJ Choi, SW Kang, JY Yoo… - Journal of …, 2023 - Elsevier
… 5-Bromo-2-fluorobenzonitrile (10.0 g, 50.0 mmol) was placed in a 100 ml two-neck round bottom flask, and trifluoromethanesulfonic acid (11.3 g, 75.0 mmol) was carefully added while …
Number of citations: 2 www.sciencedirect.com
J Chen, Y Zhang, S Zhang, G Liu, Q Sun… - Small …, 2023 - Wiley Online Library
… 2Q5X) and N-(2-cyano-5bromophenyl)carbazole (2Q4X) could be readily synthesized just as easily as N-(4-cyanophenyl)carbazole (LPCN) excepting that 5-bromo-2-fluorobenzonitrile …
Number of citations: 0 onlinelibrary.wiley.com
MC Bagley, JE Dwyer, MDB Molina… - Organic & …, 2015 - pubs.rsc.org
… By switching the base from NaOMe 61 to Et 3 N 63 and heating either 5-bromo-2-fluorobenzonitrile (14a) or 2-fluoro-5-nitrobenzonitrile (14b) and methyl thioglycolate gave the …
Number of citations: 25 pubs.rsc.org
KW Woods, JP Fischer, A Claiborne, T Li… - Bioorganic & medicinal …, 2006 - Elsevier
… Reaction of stannane 8 with 5-bromo-2-fluorobenzonitrile (32) followed by formation of the indazole ring system gives compound 59 (Scheme 7). The 3-aminoindazole attached to the …
Number of citations: 103 www.sciencedirect.com
SH Wunderlich, T Bresser, C Dunst, G Monzon… - …, 2010 - thieme-connect.com
… Furthermore, after 30 minutes at -35 C, the metalation of 5-bromo-2-fluorobenzonitrile (5d) is complete using TMP 3 La3MgCl 2 5LiCl (4; 0.35 equiv) and the adjacent addition to 4-…
Number of citations: 14 www.thieme-connect.com
C Sato, S Suzuki, M Kozaki, K Okada - Organic letters, 2016 - ACS Publications
… First, the nucleophilic substitution of 5-bromo-2-fluorobenzonitrile with 1,4-hydroquinone in the presence of K 2 CO 3 gave dinitrile 4 in 97% yield. The hydrolysis of dinitrile 4 under …
Number of citations: 19 pubs.acs.org

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